
Aak1-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aak1-IN-5 is a highly selective, central nervous system-penetrable, and orally active inhibitor of adaptor protein-2-associated kinase 1 (AAK1). This compound has shown potential in the research of neuropathic pain due to its high selectivity and ability to cross the blood-brain barrier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aak1-IN-5 involves the creation of biaryl alkyl ethers, which are optimized for high selectivity and central nervous system penetration. The synthetic route typically involves the coupling of a biaryl moiety with an alkyl ether under specific reaction conditions . The reaction conditions include the use of palladium-catalyzed cross-coupling reactions, which are performed under an inert atmosphere with controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Aak1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Aak1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of adaptor protein-2-associated kinase 1 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent for neurological disorders.
Medicine: Explored for its potential in treating neuropathic pain and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Wirkmechanismus
Aak1-IN-5 exerts its effects by inhibiting the activity of adaptor protein-2-associated kinase 1. This kinase plays a crucial role in the phosphorylation of specific substrates involved in cellular signaling pathways. By inhibiting this kinase, this compound disrupts these pathways, leading to reduced pain signaling and potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TIM-098a: Another potent inhibitor of adaptor protein-2-associated kinase 1 with similar properties.
Compound 30: A pyrrolo[2,1-f][1,2,4]triazine-based inhibitor with efficacy in pain models
Uniqueness
Aak1-IN-5 is unique due to its high selectivity, central nervous system penetration, and oral bioavailability. These properties make it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H23F4N3O |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2S)-1-[4-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine |
InChI |
InChI=1S/C19H23F4N3O/c1-11(2)8-19(3,24)10-27-16-9-26-14(7-13(16)17(20)21)12-4-5-25-15(6-12)18(22)23/h4-7,9,11,17-18H,8,10,24H2,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
HVHRHDHQHUAOQI-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)C[C@@](C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N |
Kanonische SMILES |
CC(C)CC(C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


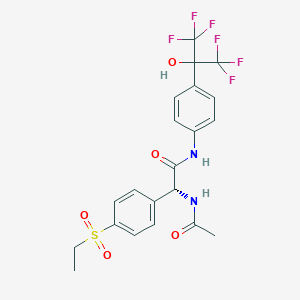
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
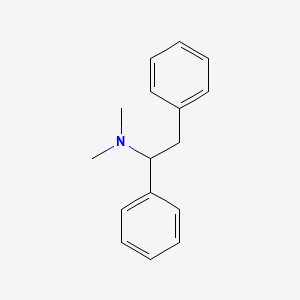

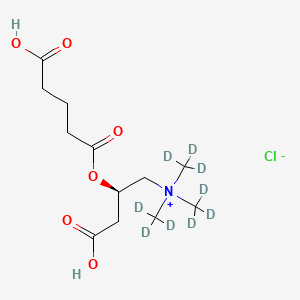
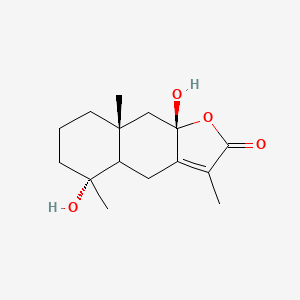

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
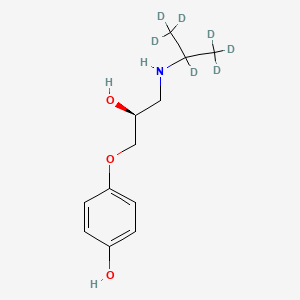


![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

